![molecular formula C20H15F3N6OS B2665686 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863459-49-8](/img/structure/B2665686.png)
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound. It belongs to a class of compounds known as 1,2,3-triazolo[4,5-d]pyrimidines . These compounds are obtained through a variety of synthetic routes and have found wide applications in medicinal chemistry .
Synthesis Analysis
The synthesis of these heterocyclic compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Molecular Structure Analysis
The 1,2,3-triazole scaffold is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically catalyzed by various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The reactions can also be carried out using organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Scientific Research Applications
Synthesis of Heterocycles
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new compounds. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Medicinal Chemistry
These compounds have been used in medicinal chemistry. For example, they have been studied for their potential in c-Met inhibition and GABAA modulating activity .
Fluorescent Probes
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be used as fluorescent probes .
Structural Units of Polymers
These compounds can also be used as structural units of polymers .
LSD1 Inhibitors
Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors .
Anti-proliferation Effect
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-proliferation effect .
USP28 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been discovered as highly potent, selective, and cellularly active USP28 inhibitors .
Drug Design
The study of key descriptors of 1,2,3-TPD can provide help to screen out efficient and novel drugs in the future .
Mechanism of Action
Future Directions
The 1,2,3-triazole scaffolds are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Therefore, the future directions in this field could involve the development of new synthetic routes and the exploration of their applications in various fields.
properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-12-5-7-15(8-6-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-14-4-2-3-13(9-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHWIYFUNXPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide |
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